molecular formula C5H4N4O2 B1678055 Oxipurinol CAS No. 2465-59-0

Oxipurinol

Katalognummer B1678055
CAS-Nummer: 2465-59-0
Molekulargewicht: 152.11 g/mol
InChI-Schlüssel: HXNFUBHNUDHIGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxipurinol, also known as Oxypurinol, is an inhibitor of xanthine oxidase . It is an active metabolite of allopurinol and is cleared renally . In cases of renal disease, this metabolite will accumulate to toxic levels . By inhibiting xanthine oxidase, it reduces uric acid production .


Synthesis Analysis

Oxipurinol is the major metabolic product of allopurinol, an analogue of xanthine . It is not in general use because of its poor absorption from the gastrointestinal tract . It has been used therapeutically in persons who are sensitive to allopurinol, but there is considerable cross sensitivity with allopurinol .


Molecular Structure Analysis

The molecular formula of Oxipurinol is C5H4N4O2 . The average mass is 152.1109 Da and the monoisotopic mass is 152.033425392 Da .


Chemical Reactions Analysis

Oxipurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid . Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine .


Physical And Chemical Properties Analysis

Oxipurinol appears as white crystals . The density is 1.9±0.1 g/cm3 . The boiling point is 662.9±58.0 °C at 760 mmHg . The vapour pressure is 0.0±2.1 mmHg at 25°C . The enthalpy of vaporization is 101.0±3.0 kJ/mol . The flash point is 354.7±32.3 °C . The index of refraction is 1.903 . The molar refractivity is 36.6±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

Treatment of Allopurinol-Intolerant Hyperuricaemia (Gout)

  • Summary of Application : Oxipurinol is the active metabolite of allopurinol, a xanthine oxidase inhibitor used for the treatment of gout . It is currently being developed by Cardiome Pharma for the treatment of allopurinol-intolerant hyperuricaemia .
  • Methods of Application : Oxipurinol is administered to patients who have developed intolerance to allopurinol . The exact dosage and administration procedures would be determined by a healthcare professional.
  • Results or Outcomes : Oxipurinol has been available on a compassionate-use basis since 1967 for use in allopurinol-intolerant patients . It is currently awaiting approval in the US for this application .

Treatment of Congestive Heart Failure

  • Summary of Application : Oxipurinol is being developed for the treatment of congestive heart failure . The potential for this application is based on the possibility that xanthine oxidase inhibitors may improve myocardial work efficiency by sensitising cardiac muscle cells to calcium ions .
  • Results or Outcomes : Oxipurinol is currently in phase III trials for the treatment of congestive heart failure .

Inhibition of Xanthine Oxidoreductase

  • Summary of Application : Oxipurinol is known to inhibit xanthine oxidoreductase, an enzyme that catalyzes the final steps in purine metabolism .
  • Methods of Application : The methods of application involve administering oxipurinol to a subject and observing the effects on xanthine oxidoreductase activity .
  • Results or Outcomes : Research has shown that oxipurinol is less effective than allopurinol both in vivo and in vitro . Upon reoxidation to Mo(VI), oxypurinol binding is greatly weakened, and reduction by xanthine, hypoxanthine, or allopurinol is required for reformation of the inhibitor-enzyme complex .

Treatment of Inflammatory Bowel Disease (IBD)

  • Summary of Application : Oxipurinol, a synthetic hypoxanthine isomer, has been studied for its effects on purine metabolism in the context of Inflammatory Bowel Disease (IBD). It is thought to disrupt purine metabolism and increase damage in experimental colitis .
  • Methods of Application : The methods of application involve administering oxipurinol to a subject and observing the effects on purine metabolism and gut health .
  • Results or Outcomes : The investigation identified that a therapeutically relevant allopurinol dose shifts adenylate and creatine metabolism, leading to AMPK dysregulation and disrupted proliferation to attenuate wound healing and increased tissue damage in murine experimental colitis .

Inhibition of Purine Nucleoside Phosphorylase

  • Summary of Application : Oxipurinol has been observed to weakly inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism .
  • Methods of Application : The methods of application involve administering oxipurinol to a subject and observing the effects on purine nucleoside phosphorylase activity .
  • Results or Outcomes : The results demonstrated that oxipurinol was less effective than allopurinol both in vivo and in vitro . It was found that upon reoxidation to Mo(VI), oxypurinol binding is greatly weakened, and reduction by xanthine, hypoxanthine, or allopurinol is required for reformation of the inhibitor-enzyme complex .

Treatment of Hyperuricemia in Allopurinol-Intolerant Patients

  • Summary of Application : Oxipurinol is the active metabolite of allopurinol, a xanthine oxidase inhibitor. It is used for the treatment of hyperuricemia in patients who are intolerant to allopurinol .
  • Methods of Application : Oxipurinol is administered to patients who have developed intolerance to allopurinol . The exact dosage and administration procedures would be determined by a healthcare professional.
  • Results or Outcomes : Oxipurinol has been available on a compassionate-use basis since 1967 for use in allopurinol-intolerant patients . It is currently awaiting approval in the US for this application .

Treatment of Myocardial Work Efficiency

  • Summary of Application : Oxipurinol’s potential for treatment of myocardial work efficiency is based on the possibility that xanthine oxidase inhibitors may improve myocardial work efficiency by sensitising cardiac muscle cells to calcium ions, which are a key determinant of cardiac muscle function .
  • Results or Outcomes : Oxipurinol is currently in phase III trials for the treatment of myocardial work efficiency .

Safety And Hazards

Oxipurinol may cause respiratory irritation, serious eye irritation, and skin irritation . In cases of renal disease, this metabolite will accumulate to toxic levels . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . If in eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

While Oxipurinol is a potent inhibitor of xanthine oxidase, its poor absorption from the gastrointestinal tract limits its general use . Further experimental or clinical studies would be helpful to clarify remaining issues . It is also worth noting that Oxipurinol is not available in the USA .

Eigenschaften

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFUBHNUDHIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035209
Record name Oxypurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oxypurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine. Oxypurinol also facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, resulting in further reductions of serum uric acid concentrations.
Record name Oxypurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Oxypurinol

CAS RN

2465-59-0
Record name Oxypurinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2465-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxypurinol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxypurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxypurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxypurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxipurinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPURINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxipurinol
Reactant of Route 2
Oxipurinol
Reactant of Route 3
Oxipurinol
Reactant of Route 4
Oxipurinol
Reactant of Route 5
Oxipurinol
Reactant of Route 6
Reactant of Route 6
Oxipurinol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.